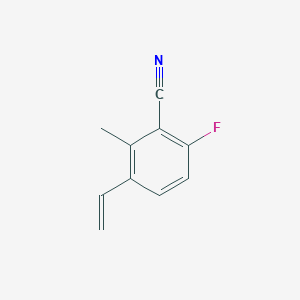

3-Ethenyl-6-fluoro-2-methylbenzonitrile

Description

3-Ethenyl-6-fluoro-2-methylbenzonitrile (C₁₀H₇FN₂) is a substituted benzonitrile derivative characterized by an ethenyl group at position 3, a fluorine atom at position 6, and a methyl group at position 2 on the aromatic benzene ring. This compound’s structural features, including the electron-withdrawing nitrile group and fluorine substituent, contribute to its unique physicochemical properties, such as enhanced stability and reactivity in organic syntheses.

Properties

CAS No. |

1255207-48-7 |

|---|---|

Molecular Formula |

C10H8FN |

Molecular Weight |

161.18 g/mol |

IUPAC Name |

3-ethenyl-6-fluoro-2-methylbenzonitrile |

InChI |

InChI=1S/C10H8FN/c1-3-8-4-5-10(11)9(6-12)7(8)2/h3-5H,1H2,2H3 |

InChI Key |

HQQPQWYLUKZGKH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1C#N)F)C=C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of 3-Ethenyl-6-fluoro-2-methylbenzonitrile, a comparative analysis with structurally analogous compounds is presented below.

Table 1: Structural and Functional Comparison of Benzonitrile Derivatives

Key Observations

Substituent Effects on Reactivity: The ethenyl group in 3-Ethenyl-6-fluoro-2-methylbenzonitrile offers a site for further functionalization (e.g., hydrogenation or epoxidation), similar to how methoxy groups in ’s benzothiazole derivatives enable selective modifications . Fluorine atoms (as in 2-Fluoro-6-(4-methylphenoxy)benzonitrile ) enhance metabolic stability and lipophilicity, critical for bioactive molecules. This property is shared with 6-fluoro-substituted compounds in the target molecule.

Steric and Electronic Differences :

- The trifluoromethyl group in ’s compound introduces strong electron-withdrawing effects and steric bulk, reducing reactivity compared to the simpler methyl group in 3-Ethenyl-6-fluoro-2-methylbenzonitrile.

- Ester vs. Nitrile Groups : Ethyl esters (e.g., ) are more hydrolytically stable than nitriles but less reactive in nucleophilic substitutions, highlighting trade-offs in synthetic utility.

Applications in Drug Discovery :

- Benzonitrile derivatives with chloro and trifluoromethyl substituents ( ) are prevalent in kinase inhibitors, suggesting that 3-Ethenyl-6-fluoro-2-methylbenzonitrile’s ethenyl group could be leveraged for targeted covalent binding in medicinal chemistry.

Research Findings and Limitations

- Synthetic Challenges : The ethenyl group in 3-Ethenyl-6-fluoro-2-methylbenzonitrile may pose challenges in regioselective synthesis, as seen in analogous methoxy-substituted compounds requiring palladium-catalyzed coupling (inferred from ).

- Thermal Stability: Fluorine and nitrile groups collectively enhance thermal stability, as demonstrated in 2-Fluoro-6-(4-methylphenoxy)benzonitrile’s use in high-temperature agrochemical formulations .

- Data Gaps : Direct experimental data (e.g., NMR, HPLC) for 3-Ethenyl-6-fluoro-2-methylbenzonitrile are absent in the provided evidence, necessitating extrapolation from structural analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.